N-benzyl-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide
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Overview
Description
N-benzyl-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
N-benzyl-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-benzyl-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide can be compared with other similar compounds, such as:
N-benzyl-6-fluoro-4-oxo-4H-chromene-3-carboxamide: Similar structure but with different substitution patterns, leading to variations in biological activity.
N-benzyl-6-fluoro-1,3-benzothiazol-2-yl-4-oxo-4H-chromene-3-carboxamide: Contains a benzothiazole moiety, which may impart different biological properties.
N-benzyl-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid: The carboxylic acid derivative, which may have different reactivity and applications.
Properties
Molecular Formula |
C17H14FNO3 |
---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
N-benzyl-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C17H14FNO3/c18-12-6-7-15-13(8-12)14(20)9-16(22-15)17(21)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,19,21) |
InChI Key |
FJNHNZOVROQARW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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